2-Iodo-9-methyl-9H-purine
Overview
Description
2-Iodo-9-methyl-9H-purine is a chemical compound with the molecular formula C6H4ClIN4 and a molecular weight of 294.48 . It is a derivative of 9-methyl-9H-purine .
Synthesis Analysis
The synthesis of 9-methyl-9H-purine derivatives, including this compound, involves a series of steps . These compounds were designed and synthesized for biological evaluation . The synthesis process uses microwave irradiation in a pivotal step .Molecular Structure Analysis
The molecular structure of this compound includes iodine, methyl, and purine groups . The purine group is a key component of many biological molecules and plays a crucial role in signal pathways in all living organisms .Chemical Reactions Analysis
9-methyl-9H-purine derivatives, including this compound, have been found to exhibit good mTOR kinase inhibitory activity and selectivity over PI3Kα . This suggests that these compounds can participate in chemical reactions that inhibit mTOR kinase, a key player in cell growth and proliferation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C6H4ClIN4), molecular weight (294.48), and its structure .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research on 2-Iodo-9-methyl-9H-purine often involves its synthesis using different starting materials and conditions. For instance, 8-Iodo-9-benzyl-9H-purine was synthesized using 9-benzyl-9H-purine and N-iodosuccinimide as starting materials, achieving a yield of over 87% under optimum conditions (Ge Xiao-ping, 2004). This demonstrates the potential for efficient synthesis of similar compounds.
Characterization Methods
The characterization of these synthesized compounds is crucial and often achieved using techniques such as NMR, MS, and X-ray diffraction analysis. This is evident in the synthesis of 9- or 7-substituted 6-, 2-, or 8-iodopurine derivatives, where their crystal structures were determined using single-crystal X-ray diffraction analysis (Tomáš Tobrman et al., 2008).
Mechanism of Action
The mechanism of action of 2-Iodo-9-methyl-9H-purine is likely related to its inhibitory activity against mTOR kinase . This compound could induce cell cycle arrest of certain cancer cells at the G0/G1 phase and suppress the migration and invasion of these cancer cells by suppressing the phosphorylation of AKT and P70S6 kinase . It could also regulate autophagy-related proteins to induce autophagy .
Future Directions
Properties
IUPAC Name |
2-iodo-9-methylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLFNEYTUHNXQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(N=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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